6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

mTOR Kinase Inhibitor CYP3A4

6,7,8,9-Tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine (CAS 412016-37-6) is a conformationally rigid, bridged bicyclic heterocycle (C₉H₁₁N₃, MW 161.20) that serves as a versatile small-molecule scaffold in medicinal chemistry. Its unique 5,8-epimino bridge locks the seven-membered ring into a defined three-dimensional orientation, a feature that differentiates it from planar or more flexible pyrimidine-fused scaffolds.

Molecular Formula C9H11N3
Molecular Weight 161.208
CAS No. 412016-37-6
Cat. No. B2548154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine
CAS412016-37-6
Molecular FormulaC9H11N3
Molecular Weight161.208
Structural Identifiers
SMILESC1CC2C3=CN=CN=C3CC1N2
InChIInChI=1S/C9H11N3/c1-2-8-7-4-10-5-11-9(7)3-6(1)12-8/h4-6,8,12H,1-3H2
InChIKeyOTYQMHKAYHPBDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6,7,8,9-Tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine (CAS 412016-37-6): Core Scaffold Procurement for Fragment-Based Discovery & Kinase Inhibitor Programs


6,7,8,9-Tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine (CAS 412016-37-6) is a conformationally rigid, bridged bicyclic heterocycle (C₉H₁₁N₃, MW 161.20) that serves as a versatile small-molecule scaffold in medicinal chemistry . Its unique 5,8-epimino bridge locks the seven-membered ring into a defined three-dimensional orientation, a feature that differentiates it from planar or more flexible pyrimidine-fused scaffolds . This core structure is a critical synthetic intermediate in the development of potent kinase inhibitors and antiviral agents, and it has been validated as a fragment hit in crystallographic screens against high-value targets [1] [2].

Why Generic Scaffold Substitution Fails: The Conformational and Synthetic Uniqueness of 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine


Simple substitution with a generic pyrimidine or a more flexible cycloheptapyrimidine scaffold is not equivalent to procuring the specific 5,8-epiminocyclohepta[d]pyrimidine core. The bridged nitrogen atom is essential for establishing the precise vector and geometry required for target engagement, as demonstrated by its use in GNE-555, where the core was specifically chosen over a tetrahydroquinazoline (THQ) scaffold to mitigate CYP3A4 time-dependent inhibition and improve drug-like properties [1]. Furthermore, the stereochemistry of the bridgehead carbons (e.g., 5R,8S) is critical for the activity of downstream derivatives like HBV-IN-10, where only a specific enantiomer exhibits potent HBsAg inhibition [2]. Using an unbridged or differently bridged analog would result in a different spatial presentation of substituents, leading to a loss of potency and selectivity confirmed in structure-activity relationship (SAR) studies [1] [2].

Quantitative Differentiation Evidence for 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine


mTOR Kinase Inhibitor Potency and Drug Metabolism Advantages Over the Tetrahydroquinazoline (THQ) Scaffold

In a direct core scaffold replacement study, a pyrimidoaminotropane (the target compound's core) was compared to a tetrahydroquinazoline (THQ) core for mTOR inhibition [1]. The pyrimidoaminotropane-based clinical candidate GNE-555 exhibited a Ki of 1.5 nM against mTOR and demonstrated an improved profile by attenuating CYP3A4 time-dependent inhibition (TDI), a liability observed with the THQ scaffold [1]. This shows a quantifiable advantage in both target potency and off-target metabolic liability for the target scaffold over the THQ comparator [1].

mTOR Kinase Inhibitor CYP3A4 Drug Metabolism

Hepatitis B Surface Antigen (HBsAg) Inhibition: Enantiomer-Specific Potency Enabled by the Bridged Core

The specific stereochemistry of the 5,8-epiminocyclohepta[d]pyrimidine core is crucial for biological activity. The enantiomer (5S,8R)-HBV-IN-10, derived from the target scaffold, is a potent inhibitor of HBsAg secretion, with an EC50 range of 0.001–0.05 μM [1]. This level of potency is specific to this enantiomeric form of the scaffold, as other isomers or unsubstituted cores are inactive, providing a clear stereochemical basis for procurement of the correct starting material [1].

Hepatitis B HBsAg Inhibitor Antiviral Enantiomer

Validated Fragment Hit for Dengue Virus NS5 Polymerase with Quantified Binding Fit

The unsubstituted (5R,8R)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine core itself has been validated as a fragment hit in a crystallographic screen against Dengue virus serotype 2 NS5 RNA-dependent RNA polymerase [1]. The ligand demonstrates a strong fit to the electron density with a Real Space Correlation Coefficient (RSCC) of 0.848, confirming its specific and ordered binding to the target [1]. This provides direct evidence that the core scaffold has intrinsic target-binding properties, unlike many other fragments in the library that did not yield a co-structure [1].

Dengue Virus NS5 Polymerase Fragment Screening X-ray Crystallography

Scaffold Versatility: Engagement of Distinct Protein Families (Kinase, Bromodomain, Viral Polymerase)

The 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine scaffold demonstrates privileged scaffold characteristics by binding to three distinct protein families [1] [2] [3]. Its derivatives are a potent mTOR kinase inhibitor (GNE-555, Ki = 1.5 nM) [1], a component of a SMARCA2 bromodomain inhibitor (PDB: 5dkh) [2], and the core scaffold itself is a validated fragment hit for Dengue virus NS5 polymerase (PDB: 7HKR) [3]. This polypharmacology is a key differentiator from scaffolds with narrower target profiles.

Privileged Scaffold Kinase Bromodomain Antiviral FBDD

Optimal Application Scenarios for Procuring 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine


Fragment-Based Lead Generation Against Kinase and Bromodomain Targets

Procure this scaffold for a fragment library aimed at identifying novel kinase or bromodomain inhibitors. The core's validated binding to mTOR (kinase) and SMARCA2 (bromodomain) provides a proven starting point for fragment growing or merging strategies [Section_3_Evidence_Items_1, 4]. Its quantified binding fit (RSCC=0.848) against the Dengue NS5 polymerase further demonstrates its general utility for crystallographic fragment screening [Section_3_Evidence_Items_3].

Synthesis of Conformationally Locked Kinase Inhibitors to Circumvent Metabolic Liabilities

This scaffold is the optimal choice when designing kinase inhibitors where CYP3A4 time-dependent inhibition (TDI) is a known liability of a current lead series, such as those based on the THQ scaffold. Direct comparative data shows the pyrimidoaminotropane core (a derivative of this scaffold) eliminates TDI while maintaining sub-nanomolar potency [Section_3_Evidence_Items_1].

Stereodefined Synthesis of Antiviral Agents Targeting Viral Protein-Protein Interactions

For programs focused on disrupting hepatitis B surface antigen (HBsAg) secretion, this scaffold is the essential chiral building block. The potent antiviral activity (EC50 0.001–0.05 μM) of the derived compound HBV-IN-10 is strictly dependent on the specific enantiomer of the epiminocyclohepta[d]pyrimidine core, making procurement of the correct stereochemistry a non-negotiable requirement [Section_3_Evidence_Items_2].

Development of Selective SMARCA2/4 Bromodomain Inhibitors for Cancer Epigenetics

Use this scaffold to build a focused library targeting the SMARCA2 bromodomain. An existing co-crystal structure (PDB: 5dkh) shows a derivative of this core engaging the acetyl-lysine binding pocket, providing a structurally enabled starting point for structure-based drug design to achieve selectivity over other bromodomain families [Section_3_Evidence_Items_4].

Quote Request

Request a Quote for 6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.